3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate
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Overview
Description
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is an organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromenone core structure, which is fused with a benzoate group and a methoxyphenoxy substituent. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with the chromenone intermediate.
Benzoate Esterification: The final step involves the esterification of the chromenone derivative with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in mechanistic studies.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various cellular pathways, including those involved in oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenoxy)benzaldehyde: Shares the methoxyphenoxy group but lacks the chromenone core.
Methyl-3,5-diiodo-4-(4’-methoxyphenoxy)benzoate: Contains a similar benzoate structure but with additional iodine atoms.
Uniqueness
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is unique due to its combination of a chromenone core with a methoxyphenoxy and benzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6/c1-26-16-7-9-17(10-8-16)28-21-14-27-20-13-18(11-12-19(20)22(21)24)29-23(25)15-5-3-2-4-6-15/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFHGEHRFCYAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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